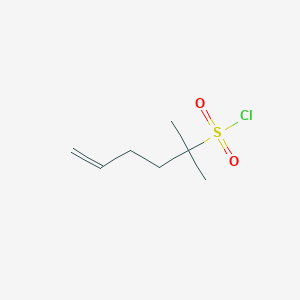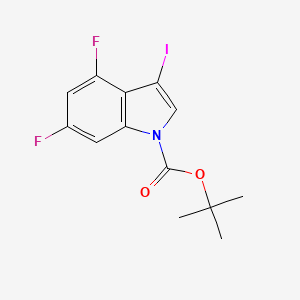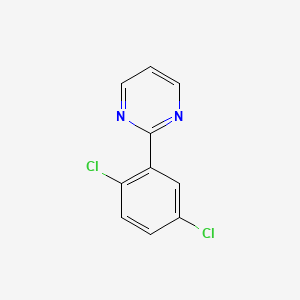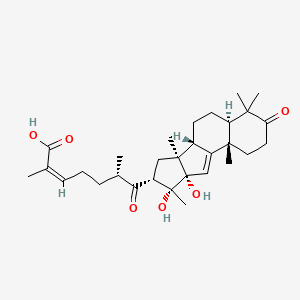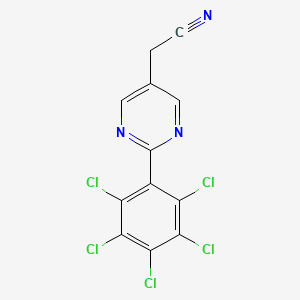
2-(Perchlorophenyl)pyrimidine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is an organic compound characterized by the presence of a perchlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of perchlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the use of a copper-catalyzed cyclization of ketones with nitriles, which enables the formation of pyrimidine derivatives under basic conditions . This reaction is known for its broad substrate scope and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Perchlorophenyl)pyrimidine-5-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the perchlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Applications De Recherche Scientifique
2-(Perchlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable chemical properties.
2,4-Diphenyl-1,3-oxazolines: These compounds have a similar aromatic ring structure and are studied for their biological activities.
Uniqueness
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H4Cl5N3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-19-3-5(1-2-18)4-20-12/h3-4H,1H2 |
Clé InChI |
YNANGEDHOHFKGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


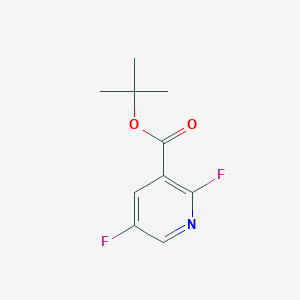


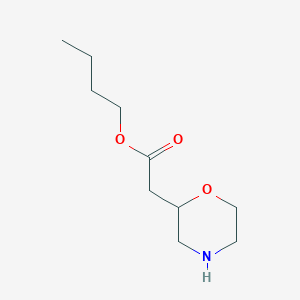
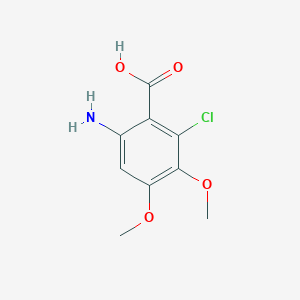
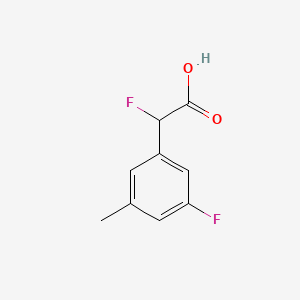
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)
